NU6027

Catalog No.
S548248
CAS No.
220036-08-8
M.F
C11H17N5O2
M. Wt
251.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NU6027

CAS Number

220036-08-8

Product Name

NU6027

IUPAC Name

6-(cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine

Molecular Formula

C11H17N5O2

Molecular Weight

251.29 g/mol

InChI

InChI=1S/C11H17N5O2/c12-9-8(16-17)10(15-11(13)14-9)18-6-7-4-2-1-3-5-7/h7H,1-6H2,(H4,12,13,14,15)

InChI Key

DGWXOLHKVGDQLN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4-cyclohexylmethoxy-5-nitrosopyrimidine-2,6-diamine, NU 6027, NU-6027, NU6027

Canonical SMILES

C1CCC(CC1)COC2=NC(=NC(=C2N=O)N)N

The exact mass of the compound 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine is 251.13822 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 707616. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NU6027 is a cell-permeable, pyrimidine-based compound that functions as an ATP-competitive inhibitor of key cell cycle regulators, Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2) [1]. Beyond its foundational role in cell cycle control, NU6027 has been identified as a potent inhibitor of the primary DNA damage checkpoint kinase, ATR (Ataxia telangiectasia and Rad3-related), a function not prominent in many common CDK inhibitors. This dual activity profile makes it a specialized tool for investigating the interplay between cell cycle progression and the DNA damage response (DDR) [2].

Substituting NU6027 with more common or broader-spectrum CDK inhibitors, such as Roscovitine, is inadvisable for specific research applications due to fundamental differences in their kinase inhibition profiles. Roscovitine acts as a pan-CDK inhibitor, affecting CDK1, CDK2, CDK5, CDK7, and CDK9, making it suitable for inducing general cell cycle arrest but problematic where target specificity is required [1]. In contrast, NU6027's most significant procurement differentiator is its potent and well-characterized inhibition of ATR kinase, a function central to its utility as a chemosensitizing agent [2]. Using a substitute without this specific ATR activity for DNA damage studies would fundamentally alter experimental outcomes and prevent replication of key literature findings, making NU6027 the required reagent for such protocols.

Significant Potency Improvement Over Precursor Compound NU2058

NU6027 was developed from the lead compound NU2058, and it demonstrates a marked improvement in inhibitory activity against its target kinases. In biochemical assays, NU6027 inhibits CDK2 with a Ki of 1.3 µM [1]. This represents a greater than 10-fold increase in potency compared to its precursor, NU2058, which has a reported IC50 of 17 µM against CDK2 [2].

Evidence DimensionInhibition of CDK2
Target Compound DataKi = 1.3 µM
Comparator Or BaselineNU2058: IC50 = 17 µM
Quantified Difference>10x improvement in potency
ConditionsBiochemical enzyme inhibition assays.

This demonstrates a significant, quantifiable improvement in target engagement over the parent scaffold, justifying the selection of this specific, optimized molecule for reproducible CDK2 inhibition studies.

Potent Cellular Inhibition of ATR Kinase for DNA Damage Response Studies

A key functional differentiator for NU6027 is its potent inhibition of cellular ATR kinase activity, a feature not characteristic of many common CDK inhibitors like Roscovitine. In cell-based assays using MCF7 human breast cancer cells, NU6027 inhibits ATR-dependent phosphorylation of CHK1 with an IC50 of 6.7 µM [1]. This activity was confirmed in an ATR-dependent manner using isogenic cell line models [1].

Evidence DimensionCellular ATR Inhibition (pCHK1)
Target Compound DataIC50 = 6.7 µM
Comparator Or BaselineATR-dependent vs. ATR-independent signaling
Quantified DifferencePotent inhibition in the low micromolar range
ConditionsMCF7 human breast cancer cells, analysis of CHK1 phosphorylation.

This specific, potent ATR inhibition makes NU6027 the correct choice for experiments designed to modulate the DNA damage response, as substitutes lacking this activity will not produce the desired biological effect.

Validated Efficacy as a Sensitizer to DNA-Damaging Chemotherapeutics

The functional consequence of ATR inhibition by NU6027 is a significant potentiation of DNA-damaging agents. In cell viability assays, 10 µM NU6027 enhanced the cytotoxicity of cisplatin by up to 20-fold in A2780 ovarian cancer cells [1]. This effect is directly linked to its ATR inhibition, as the sensitization was significantly reduced in cells where ATR was knocked down. Furthermore, NU6027 was shown to be synthetically lethal in combination with PARP inhibitors, a key therapeutic strategy in specific cancer types [1].

Evidence DimensionCisplatin Sensitization Factor
Target Compound DataUp to 20-fold enhancement
Comparator Or BaselineCisplatin treatment alone
Quantified Difference20x increase in cytotoxicity
ConditionsA2780 human ovarian cancer cell line, co-treatment with cisplatin.

This provides direct, quantitative evidence for a key application where NU6027 is the specified reagent, justifying its procurement for studies involving combination therapies or synthetic lethality.

Chemosensitization Studies with DNA-Damaging Agents

For research protocols designed to enhance the efficacy of DNA-damaging agents like cisplatin, hydroxyurea, or camptothecin, NU6027 is a validated tool. Its ability to inhibit ATR-mediated DNA repair and attenuate G2/M cell cycle arrest makes it a reliable choice for creating and studying combination effects in cancer cell models [1].

Inducing Synthetic Lethality with PARP Inhibitors

NU6027 is the appropriate choice for investigating synthetic lethality in cancer cells with impaired single-strand break repair, such as those treated with PARP inhibitors or having XRCC1 defects. Its specific mechanism of ATR inhibition provides the necessary targeted pressure on the DNA damage response to achieve this effect [1].

Probing ATR-Dependent DNA Damage and Checkpoint Signaling

When the primary goal is to dissect the role of ATR in cellular responses to replication stress or DNA damage, NU6027 serves as a specific and potent chemical probe. Its demonstrated ability to inhibit ATR-dependent CHK1 phosphorylation allows for clear mechanistic studies of checkpoint signaling pathways [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

251.13822480 Da

Monoisotopic Mass

251.13822480 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

58FZ4Q9CDJ

Wikipedia

6-CYCLOHEXYLMETHYLOXY-5-NITROSO-PYRIMIDINE-2,4-DIAMINE

Dates

Last modified: 08-15-2023
1: Peasland A, Wang LZ, Rowling E, Kyle S, Chen T, Hopkins A, Cliby WA, Sarkaria J, Beale G, Edmondson RJ, Curtin NJ. Identification and evaluation of a potent novel ATR inhibitor, NU6027, in breast and ovarian cancer cell lines. Br J Cancer. 2011 Jul 26;105(3):372-81. doi: 10.1038/bjc.2011.243. Epub 2011 Jul 5. PubMed PMID: 21730979; PubMed Central PMCID: PMC3172902.
2: Heady L, Fernandez-Serra M, Mancera RL, Joyce S, Venkitaraman AR, Artacho E, Skylaris CK, Ciacchi LC, Payne MC. Novel structural features of CDK inhibition revealed by an ab initio computational method combined with dynamic simulations. J Med Chem. 2006 Aug 24;49(17):5141-53. PubMed PMID: 16913703.
3: Mesguiche V, Parsons RJ, Arris CE, Bentley J, Boyle FT, Curtin NJ, Davies TG, Endicott JA, Gibson AE, Golding BT, Griffin RJ, Jewsbury P, Johnson LN, Newell DR, Noble ME, Wang LZ, Hardcastle IR. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. Bioorg Med Chem Lett. 2003 Jan 20;13(2):217-22. PubMed PMID: 12482427.

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